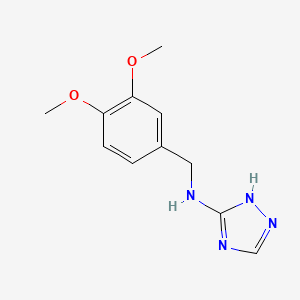![molecular formula C19H21FN2O3 B5353268 N-[2-(4-fluorophenoxy)ethyl]-4-(4-morpholinyl)benzamide](/img/structure/B5353268.png)
N-[2-(4-fluorophenoxy)ethyl]-4-(4-morpholinyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(4-fluorophenoxy)ethyl]-4-(4-morpholinyl)benzamide, commonly known as F13640, is a chemical compound that has been extensively studied for its potential therapeutic applications. F13640 is a selective antagonist of the dopamine D3 receptor, which is implicated in several neurological and psychiatric disorders.
Applications De Recherche Scientifique
F13640 has been extensively studied for its potential therapeutic applications in several neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and drug addiction. F13640 has been shown to have a selective affinity for the dopamine D3 receptor, which is implicated in the pathophysiology of these disorders. F13640 has also been studied for its potential to modulate the reward system in the brain, which is involved in drug addiction and other compulsive behaviors.
Mécanisme D'action
F13640 acts as a selective antagonist of the dopamine D3 receptor, which is a G protein-coupled receptor that is primarily expressed in the mesolimbic system of the brain. The mesolimbic system is involved in the regulation of reward and motivation, and dysfunction in this system has been implicated in several neurological and psychiatric disorders. By blocking the dopamine D3 receptor, F13640 modulates the activity of the mesolimbic system, which may have therapeutic implications for these disorders.
Biochemical and Physiological Effects
F13640 has been shown to have several biochemical and physiological effects in preclinical studies. F13640 has been shown to reduce the release of dopamine in the mesolimbic system, which is consistent with its mechanism of action as a dopamine D3 receptor antagonist. F13640 has also been shown to reduce the expression of several genes that are involved in the regulation of dopamine signaling, suggesting that it may have broader effects on the dopaminergic system.
Avantages Et Limitations Des Expériences En Laboratoire
F13640 has several advantages for lab experiments, including its high purity and yield, and its selective affinity for the dopamine D3 receptor. However, F13640 also has several limitations, including its poor solubility in water and its potential for off-target effects. These limitations should be taken into account when designing experiments with F13640.
Orientations Futures
There are several future directions for research on F13640. One area of interest is the potential therapeutic applications of F13640 in neurological and psychiatric disorders. Further studies are needed to determine the efficacy and safety of F13640 in preclinical and clinical trials. Another area of interest is the development of new compounds that have improved pharmacokinetic and pharmacodynamic properties compared to F13640. These compounds may have greater therapeutic potential and fewer limitations for lab experiments. Overall, F13640 is a promising compound that has the potential to advance our understanding and treatment of several neurological and psychiatric disorders.
Méthodes De Synthèse
The synthesis of F13640 involves several steps, including the reaction of 4-fluorophenol with ethylene oxide, followed by the reaction of the resulting product with 4-(4-morpholinyl)benzoyl chloride. The final product is obtained after purification by column chromatography. The synthesis of F13640 has been optimized to yield high purity and yield, making it suitable for further research and development.
Propriétés
IUPAC Name |
N-[2-(4-fluorophenoxy)ethyl]-4-morpholin-4-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O3/c20-16-3-7-18(8-4-16)25-12-9-21-19(23)15-1-5-17(6-2-15)22-10-13-24-14-11-22/h1-8H,9-14H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIRKJTLSTXUHIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C(=O)NCCOC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-phenyl-1-propanone 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5353189.png)
![3-hydroxy-1-(3-methoxypropyl)-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5353203.png)
![N-[(1S)-2,3-dihydro-1H-inden-1-yl]-1-methyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5353208.png)
![11-[3-(2-methoxyphenyl)-2-propen-1-yl]-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5353217.png)
![4-methyl-5-phenyl-N-[(1S*,2R*)-2-(tetrahydro-2H-pyran-4-ylamino)cyclobutyl]-2-thiophenecarboxamide](/img/structure/B5353223.png)

![1,4,7,8,9-pentaphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione](/img/structure/B5353237.png)
![methyl 3-[(2-chloro-4-fluorobenzoyl)amino]-4-methylbenzoate](/img/structure/B5353242.png)
![1,2,3,6,7,8-hexahydro-10H-cyclopenta[4,5]thieno[2,3-d]pyrrolo[1,2-a]pyrimidin-10-one](/img/structure/B5353253.png)
![N-cyclopropyl-N-[(3-methyl-2-thienyl)methyl]morpholine-2-carboxamide](/img/structure/B5353258.png)
![2-[(3-methoxypropyl)amino]-3-{[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5353265.png)
![6-hydroxy-2-[2-(5-methyl-2-furyl)vinyl]-5-nitro-4(3H)-pyrimidinone](/img/structure/B5353271.png)
![N-(1,1-dimethylprop-2-yn-1-yl)-2-methyl-5-{4-[(2-methylphenyl)amino]phthalazin-1-yl}benzenesulfonamide](/img/structure/B5353296.png)
![N,1'-dimethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5353298.png)
